Apigenin 7-O-Glucuronide (hydrate)
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Overview
Description
Apigenin 7-O-Glucuronide (hydrate) is a naturally occurring flavonoid glucuronide, derived from apigenin. Apigenin is a well-known flavonoid with various beneficial effects on human health, including anticancer, anti-inflammatory, antioxidant, antidepressant, antimutagenic, antiviral, and hepatoprotective properties . Apigenin 7-O-Glucuronide (hydrate) is a major metabolite of apigenin and is known for its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 7-O-Glucuronide (hydrate) typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to apigenin . Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of Apigenin 7-O-Glucuronide (hydrate) may involve large-scale extraction from natural sources such as fruits, vegetables, and herbs, followed by purification processes . Alternatively, biotechnological methods using engineered microorganisms to produce the compound can be employed .
Chemical Reactions Analysis
Types of Reactions: Apigenin 7-O-Glucuronide (hydrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Apigenin 7-O-Glucuronide (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation and flavonoid metabolism.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Apigenin 7-O-Glucuronide (hydrate) involves its interaction with various molecular targets and pathways. It exerts its effects through:
Molecular Targets: Includes enzymes, receptors, and transcription factors.
Pathways Involved: Modulation of signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Comparison with Similar Compounds
Luteolin 7-O-Glucuronide: Another flavonoid glucuronide with similar health benefits.
Quercetin 3-O-Glucuronide: Known for its antioxidant and anti-inflammatory properties.
Kaempferol 3-O-Glucuronide: Exhibits anticancer and cardioprotective effects.
Uniqueness: Apigenin 7-O-Glucuronide (hydrate) is unique due to its high stability and bioavailability compared to other flavonoid glucuronides. Its specific molecular interactions and pathways also contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H20O12 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C21H18O11.H2O/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-7,16-19,21-23,25-27H,(H,28,29);1H2/t16-,17-,18+,19-,21+;/m0./s1 |
InChI Key |
XODLIZARORJIDL-ZSESPEEFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O.O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.O |
Origin of Product |
United States |
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